3-Mercapto-3-methylbutanol-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Mercapto-3-methylbutanol-d6 is a deuterated analog of 3-Mercapto-3-methylbutanol, a compound known for its applications in organic synthesis and as a biochemical research tool. The deuterium labeling (indicated by the “d6” suffix) makes it particularly useful in studies involving isotopic labeling and tracing.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3-Mercapto-3-methylbutanol-d6 typically involves the deuterium labeling of 3-Mercapto-3-methylbutanol. This process can be achieved through organic synthesis methods where the hydrogen atoms in the parent compound are replaced with deuterium atoms. One common method involves the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

化学反应分析

Types of Reactions

3-Mercapto-3-methylbutanol-d6 undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiols or alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acid chlorides facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Simpler thiols, alcohols.

Substitution: Ethers, esters.

科学研究应用

3-Mercapto-3-methylbutanol-d6 is widely used in scientific research due to its unique properties:

Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.

Biology: Employed in metabolic studies to understand biochemical processes involving sulfur-containing compounds.

Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in nuclear magnetic resonance (NMR) spectroscopy.

Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry

作用机制

The mechanism of action of 3-Mercapto-3-methylbutanol-d6 involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction is crucial in studies involving enzyme inhibition and protein modification .

相似化合物的比较

Similar Compounds

3-Mercapto-3-methylbutanol: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling.

3-Mercapto-3-methyl-2-pentanone: Another sulfur-containing compound with similar chemical properties.

4-Mercapto-4-methyl-2-pentanone: Shares structural similarities and is used in related research applications

Uniqueness

The deuterium labeling in 3-Mercapto-3-methylbutanol-d6 provides unique advantages in isotopic studies, allowing for precise tracking and analysis of biochemical pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .

生物活性

3-Mercapto-3-methylbutanol-d6 (MMB-d6) is a deuterated form of 3-Mercapto-3-methylbutanol (MMB), an organosulfur compound known for its distinctive odor and biological significance. MMB is recognized for its role as a semiochemical in various species, particularly in feline communication and food aromas. The deuterated variant, MMB-d6, is often utilized in research to trace metabolic pathways and interactions due to its unique isotopic labeling.

- Chemical Formula : C₅H₁₂OS (for MMB); C₅D₁₂OS (for MMB-d6)

- Molecular Weight : 120.213 g/mol (MMB)

- CAS Number : 34300-94-2 (MMB); 162404-35-5 (MMB-d6)

Odorant Properties

MMB exhibits a potent odor profile that is often described as "catty" or "meaty." This compound is significant in the context of animal behavior, particularly in scent marking among felines. Studies have shown that MMB plays a critical role in the social and reproductive behaviors of cats by facilitating communication through scent marking.

- Scent Marking : In domestic cats and other felids, MMB is synthesized from felinine, a compound found in urine. The enzymatic conversion involves cauxin, which increases with the age and sexual maturity of the cat, leading to higher MMB production .

- Predator-Prey Dynamics : Research indicates that MMB influences ecological interactions, where small mammals utilize the scent of MMB to mimic larger predators, thereby reducing their own predation risk .

Sensory Thresholds

The perception threshold for MMB has been established at approximately 1500 ng/L, with an orthonasal odor threshold of 2 µg/L in water . This low threshold indicates its potency as an odorant, making it a valuable compound in flavoring applications.

Case Studies

- Feline Behavior Studies : A study on African wildcats demonstrated that these animals respond to MMB dispensers by increasing territorial marking behaviors. This suggests that MMB serves as a significant cue in interspecific communication .

- Human Saliva Interaction : Investigations into the interaction between human saliva and MMB revealed that salivary enzymes can degrade MMB rapidly, highlighting its dynamic nature in biological systems .

Applications in Food and Flavoring

MMB is not only important in ecological contexts but also has commercial applications:

- Flavoring Agent : It is used as an aroma compound in various food products, including wines and coffee. For instance, Sauvignon Blanc wines have been noted to contain notable levels of MMB, contributing to their characteristic flavors .

- Food Safety and Quality : The presence of MMB can serve as an indicator of quality and freshness in food products due to its distinct sensory properties.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₂OS |

| Molecular Weight | 120.213 g/mol |

| CAS Number | 34300-94-2 |

| Odor Threshold | 1500 ng/L |

| Orthonasal Odor Threshold | 2 µg/L |

属性

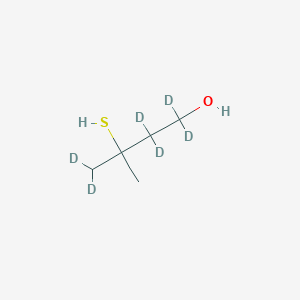

IUPAC Name |

1,1,2,2,4,4-hexadeuterio-3-methyl-3-sulfanylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGIJAYTBMFHI-ORNWBJTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C(C)(C([2H])([2H])C([2H])([2H])O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。